molecular formula C10H9Cl3O3 B8685663 p-Methoxybenzyl trichloroacetate CAS No. 56599-24-7

p-Methoxybenzyl trichloroacetate

Cat. No.: B8685663
CAS No.: 56599-24-7
M. Wt: 283.5 g/mol
InChI Key: VFIXVKDRDKINBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Methoxybenzyl trichloroacetate is a reagent designed for the efficient introduction of the 4-methoxybenzyl (PMB) protecting group in multi-step organic synthesis. The PMB group is widely used to protect functionalities such as alcohols and carboxylic acids, offering excellent stability towards a range of reaction conditions while allowing for orthogonal deprotection strategies. This reagent functions as an activated ester, enabling the protection of substrates under mild, often neutral or slightly acidic conditions. This is particularly valuable for protecting acid-sensitive molecules where traditional basic conditions or alternative reagents like PMB halides are not suitable. The PMB group can be readily removed using oxidative agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or ceric ammonium nitrate (CAN), providing clean deprotection with high yields. This compound is an essential tool in the synthesis of complex natural products, pharmaceuticals, and specialized materials, facilitating critical protection-deprotection steps that are fundamental to modern synthetic strategy. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56599-24-7

Molecular Formula

C10H9Cl3O3

Molecular Weight

283.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2,2,2-trichloroacetate

InChI

InChI=1S/C10H9Cl3O3/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5H,6H2,1H3

InChI Key

VFIXVKDRDKINBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Features of P Methoxybenzyl Trichloroacetate

Synthetic Routes to p-Methoxybenzyl Trichloroacetate (B1195264)

The primary and most widely utilized method for synthesizing p-methoxybenzyl trichloroacetate is through the reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile.

Synthesis via 4-Methoxybenzyl Alcohol and Trichloroacetonitrile

The formation of this compound is achieved by the addition of 4-methoxybenzyl alcohol to trichloroacetonitrile. This reaction proceeds under base-catalyzed conditions to yield the corresponding trichloroacetimidate (B1259523). The process is valued for its efficiency and the mild conditions under which it can be performed.

Catalytic Aspects in Imidate Formation

The synthesis of this compound is often catalyzed by a base. The choice of catalyst can influence the reaction rate and yield. While strong bases can be used, milder basic conditions are often preferred to avoid potential side reactions. The reaction involves the deprotonation of the alcohol, which then acts as a nucleophile, attacking the carbon atom of the nitrile group in trichloroacetonitrile.

Comparative Analysis of this compound Properties

This compound offers several advantages as a protecting group reagent in organic synthesis, particularly in acid-catalyzed reactions.

Reactivity Profile in Acid-Catalyzed Reactions

This compound is a reagent used for the acid-catalyzed p-methoxybenzylation of hydroxyl groups. tcichemicals.comtcichemicals.com The reaction proceeds under mild acidic conditions, often in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). tcichemicals.comtcichemicals.com This method allows for the selective protection of hydroxyl groups without affecting other acid-sensitive or alkali-sensitive functional groups within the molecule. tcichemicals.comtcichemicals.com The p-methoxybenzyl (PMB) group's sensitivity to acidic conditions is a key feature, allowing for its removal when no longer needed. chem-station.comresearchgate.net

Advantages Over Other p-Methoxybenzylation Reagents

The use of this compound for introducing the PMB group presents several advantages over other methods, such as those using p-methoxybenzyl chloride (PMB-Cl). The trichloroacetimidate method allows the protection of base-sensitive compounds under acidic conditions. chem-station.com This is a significant benefit when working with complex molecules containing functionalities that would not tolerate the basic conditions typically required for reactions with PMB-Cl. mdpi.compreprints.orgcommonorganicchemistry.com

Furthermore, the PMB group installed via the trichloroacetimidate can be selectively removed under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a neutral solution of dichloromethane (B109758) and water. tcichemicals.comtcichemicals.com This orthogonality is a major advantage, as it allows for the selective deprotection of the PMB group in the presence of other protecting groups, such as the benzyl (B1604629) group, which are stable under these conditions. tcichemicals.com Conversely, the benzyl group can be selectively removed by catalytic reduction, leaving the PMB group intact. tcichemicals.com

ReagentReaction Conditions for ProtectionKey Advantages
This compound Acid-catalyzed (e.g., TfOH)Mild conditions, suitable for base-sensitive substrates, orthogonal deprotection possible. tcichemicals.comtcichemicals.comchem-station.com
p-Methoxybenzyl chloride (PMB-Cl) Base-catalyzed (e.g., NaH)Common and effective for many substrates. mdpi.compreprints.orgcommonorganicchemistry.com

Considerations for Reagent Stability

While this compound is a valuable reagent, its stability must be considered. As an imidate, it can be sensitive to moisture and acidic conditions, which can lead to its decomposition. Therefore, it should be stored under anhydrous conditions to maintain its reactivity. The stability of the PMB group itself is also a factor; it is generally stable to many reaction conditions but can be cleaved under strongly acidic or oxidative environments. chem-station.com

Mechanistic and Methodological Studies of P Methoxybenzylation Utilizing Trichloroacetimidate

Mechanism of Hydroxyl Group Protection

The p-methoxybenzylation of alcohols using p-methoxybenzyl trichloroacetimidate (B1259523) is a widely employed strategy in organic synthesis for the protection of hydroxyl functionalities. The reaction proceeds under mild acidic conditions and is valued for its efficiency and selectivity.

Acid-Catalyzed Nucleophilic Substitution Mechanism

The protection of a hydroxyl group with p-methoxybenzyl trichloroacetimidate proceeds via an acid-catalyzed nucleophilic substitution mechanism. tcichemicals.com The reaction is initiated by the protonation of the nitrogen atom of the imidate by an acid catalyst, such as trifluoromethanesulfonic acid (TfOH). tcichemicals.comd-nb.info This protonation enhances the leaving group ability of the trichloroacetamide (B1219227) moiety.

The alcohol, acting as a nucleophile, then attacks the benzylic carbon of the activated imidate. This is followed by the departure of the neutral trichloroacetamide molecule, resulting in the formation of an oxonium ion. Subsequent deprotonation of this intermediate by a weak base, or the solvent, furnishes the desired p-methoxybenzyl ether and regenerates the acid catalyst, completing the catalytic cycle. d-nb.info

Role of Trichloroacetimidate as a Highly Reactive Electrophile Precursor

Trichloroacetimidates, including p-methoxybenzyl trichloroacetimidate, are highly effective alkylating agents because they serve as precursors to highly reactive electrophiles under acidic conditions. researchgate.netnih.gov The trichloroacetimidate group is a powerful leaving group upon protonation. This activation transforms the relatively stable imidate into a potent electrophile, primed for nucleophilic attack. syr.eduthieme-connect.com The high reactivity of the activated trichloroacetimidate allows the p-methoxybenzylation to occur under mild conditions, which is a significant advantage when dealing with sensitive substrates. tcichemicals.comtcichemicals.com This method avoids the often harsh conditions required for other benzylation techniques, such as the Williamson ether synthesis. chem-station.com

Stereoelectronic Aspects of O-p-Methoxybenzyl Ether Formation

Stereoelectronic effects play a crucial role in the reactivity and stability of the intermediates involved in the formation of O-p-methoxybenzyl ethers. wikipedia.orgmdpi.com These effects arise from the specific spatial arrangement of orbitals and influence the reaction pathway. imperial.ac.uk In the context of the acid-catalyzed reaction of p-methoxybenzyl trichloroacetimidate, the orientation of the lone pairs on the alcohol's oxygen atom relative to the antibonding orbital of the carbon-leaving group bond in the electrophile is critical for an efficient reaction.

The electron-donating p-methoxy group on the benzyl (B1604629) ring plays a significant stereoelectronic role. It stabilizes the developing positive charge on the benzylic carbon in the transition state through resonance. This stabilization lowers the activation energy of the reaction, contributing to the high reactivity of the reagent. chem-station.com

Scope and Chemoselectivity in p-Methoxybenzylation Reactions

The use of p-methoxybenzyl trichloroacetimidate for the protection of alcohols offers a broad scope and excellent chemoselectivity, making it a valuable tool in modern organic synthesis.

Protection of Primary, Secondary, and Tertiary Alcohols

p-Methoxybenzyl trichloroacetimidate is a versatile reagent capable of protecting a wide range of alcohols. It has been successfully employed for the protection of primary, secondary, and even sterically hindered tertiary alcohols. d-nb.infosigmaaldrich.com The reaction conditions can often be tuned to accommodate the reactivity of the specific alcohol. For instance, while primary and secondary alcohols typically react readily, tertiary alcohols may require slightly more forcing conditions or longer reaction times. d-nb.infolookchem.com

Table 1: Examples of p-Methoxybenzylation of Various Alcohols

Alcohol TypeSubstrate ExampleProduct Yield (%)Reference
Primary3-Phenyl-1-propanol88 lookchem.com
SecondaryL-Menthol94 lookchem.com
Tertiary1-Adamantanol90 lookchem.com

This table presents data on the p-methoxybenzylation of different types of alcohols, showcasing the versatility of the reagent.

Tolerance of Acid-Sensitive Functional Groups

A key advantage of using p-methoxybenzyl trichloroacetimidate is the mildness of the reaction conditions, which allows for the protection of alcohols in the presence of various acid-sensitive functional groups. tcichemicals.comtcichemicals.com This chemoselectivity is crucial in the synthesis of complex molecules where multiple functional groups must be preserved. For instance, the protection can often be achieved without affecting groups such as esters, amides, and some silyl (B83357) ethers. sigmaaldrich.com However, the choice of the acid catalyst and reaction conditions is critical, as highly acidic conditions can lead to the cleavage of particularly labile groups like Boc protecting groups or affect acid-sensitive moieties. lookchem.comnih.govresearchgate.net

Table 2: Chemoselectivity in p-Methoxybenzylation

Substrate with Sensitive GroupProtecting Group ToleratedProduct Yield (%)Reference
Serine derivative with Boc groupBoc group (partial damage)39 lookchem.com
Substrate with silyl etherTBDPSHigh sigmaaldrich.com
Substrate with esterMethyl ester76 lookchem.com

This table illustrates the chemoselectivity of p-methoxybenzylation in the presence of other functional groups.

Compatibility with Base-Sensitive Functionalities

The p-Methoxybenzyl (PMB) trichloroacetimidate method for the protection of alcohols is highly valued for its compatibility with a wide range of functional groups, particularly those sensitive to basic conditions. tcichemicals.comchem-station.com Since the reaction is typically carried out under acidic conditions, functional groups that would otherwise react or be degraded in the presence of a base remain intact. chem-station.com This includes, but is not limited to, esters, epoxides, and functionalities prone to elimination or racemization under basic catalysis. nih.gov

For instance, in the synthesis of complex molecules, it is often necessary to protect a hydroxyl group without affecting other sensitive parts of the molecule. The use of p-methoxybenzyl trichloroacetimidate allows for the selective protection of alcohols even in the presence of base-labile protecting groups or stereocenters that could be epimerized by basic reagents. nih.gov The mild acidic conditions, often employing a catalytic amount of a Lewis or Brønsted acid, are generally well-tolerated by these sensitive functionalities. tcichemicals.com

Research has demonstrated the successful p-methoxybenzylation of substrates containing sensitive functionalities without their degradation. For example, the protection of a hydroxyl group in a molecule containing an epoxide and an electron-poor alkene was achieved using p-methoxybenzyl trichloroacetimidate, where basic conditions would have been precluded. nih.gov This highlights the method's utility in multi-step syntheses of complex natural products and other intricate organic molecules. tcichemicals.com

The table below summarizes the compatibility of the p-methoxybenzylation using trichloroacetimidate with various base-sensitive functional groups, as reported in the literature.

Base-Sensitive Functional GroupCompatibility with p-Methoxybenzylation via TrichloroacetimidateReference
EstersHigh nih.gov
EpoxidesHigh nih.gov
β-Hydroxy KetonesGood, minimizes risk of retro-Aldol reaction nih.gov
Enolizable KetonesHigh, avoids enolate formation and side reactions researchgate.net
α-StereocentersHigh, no racemization observed researchgate.net

Application in the Protection of Diverse Nucleophilic Functional Groups

N-Protection of Amines, Amides, Lactams, and Aza-Heterocycles

p-Methoxybenzyl trichloroacetimidate is a versatile reagent for the protection of a wide array of nitrogen-containing functional groups, including amines, amides, lactams, and various aza-heterocycles. researchgate.netresearchgate.netgoogle.com The PMB group is valuable in this context as it can be introduced under conditions that are often orthogonal to other protecting group strategies. researchgate.net

For the N-protection of amines, the reaction typically proceeds under acidic catalysis, similar to the protection of alcohols. chem-station.com This allows for the protection of amines in molecules containing acid-stable but base-labile functionalities. The resulting N-PMB group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or under strongly acidic conditions with trifluoroacetic acid (TFA). chem-station.comresearchgate.net

The protection of amides and lactams using this method is also well-documented. nih.gov For instance, sensitive β-lactam structures have been successfully protected as their PMB esters. nih.gov The ability to protect the nitrogen atom in these systems is crucial for subsequent chemical transformations.

Furthermore, p-methoxybenzyl trichloroacetimidate has been employed in the protection of nitrogen atoms within aza-heterocycles. For example, the nitrogen of the pyrazole (B372694) ring has been successfully protected with a PMB group, which could later be removed with trifluoroacetic acid. univie.ac.atclockss.org This strategy has been instrumental in the synthesis of various substituted pyrazolones. clockss.org

The table below provides examples of nitrogen-containing compounds that have been protected using the p-methoxybenzyl group, highlighting the versatility of this protecting group strategy.

Substrate TypeSpecific ExampleDeprotection MethodReference
AmineGeneral AminesDDQ, TFA chem-station.comresearchgate.net
Amideβ-lactam- nih.gov
LactamPyrazolone (B3327878)Trifluoroacetic acid univie.ac.atclockss.org
Aza-heterocycleIndoleDDQ, TFA epa.gov
Aza-heterocycleCarbazoleDDQ epa.gov

Protection of Thiols and Phosphates

The application of p-methoxybenzyl groups extends to the protection of other important nucleophilic functionalities, namely thiols and phosphates. researchgate.net

Thiols:

The protection of thiols as p-methoxybenzyl thioethers is a common strategy in organic synthesis, particularly in peptide chemistry. researchgate.netthieme-connect.de The PMB group offers a good balance of stability and ease of removal. While many standard hydroxyl protecting groups are not suitable for thiols due to the lability of the S-Si or S-C(O) bonds, the S-PMB bond is sufficiently robust for many synthetic transformations. thieme-connect.de The PMB group can be introduced onto a thiol using methods analogous to those for alcohols, although specific conditions may be optimized for the sulfur nucleophile. The deprotection of PMB-protected thiols can be achieved under various conditions, including treatment with strong acids or using specific reagents that are chemoselective for the thioether.

Phosphates:

The p-methoxybenzyl group has also been utilized to protect phosphate (B84403) moieties. nih.gov This is particularly relevant in the synthesis of complex biomolecules like nucleotides and phosphorylated peptides. The PMB ester of a phosphate can be formed under mild conditions, and its removal is often accomplished under acidic conditions. nih.gov For instance, in the synthesis of calyculin A, a PMB ester was used to protect a phosphate group, which was later deprotected using hydrofluoric acid. nih.gov This demonstrates the utility of PMB protection in the context of global deprotection strategies for complex molecules. nih.gov

The following table summarizes the application of PMB protection for thiols and phosphates.

Functional GroupProtected FormKey FeaturesReference
Thiolp-Methoxybenzyl thioetherStable protecting group, useful in peptide synthesis. researchgate.netthieme-connect.de
Phosphatep-Methoxybenzyl phosphate esterRemovable under acidic conditions, used in complex natural product synthesis. nih.gov

Advanced Deprotection Strategies for P Methoxybenzyl Protected Derivatives

Oxidative Cleavage Methods

Oxidative deprotection represents a key strategy for the removal of the PMB group, offering a mild and selective alternative to acidic cleavage. chem-station.com Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for this transformation. nih.govjst.go.jp More recently, catalytic systems utilizing nitroxyl (B88944) radicals have emerged as efficient and environmentally benign alternatives. organic-chemistry.org

The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a prevalent method for the oxidative cleavage of PMB ethers. chem-station.comorganicchemistrydata.org This quinone is a powerful oxidant capable of selectively removing the electron-rich PMB group under mild, often neutral, conditions. total-synthesis.comyoutube.com The reaction is typically carried out in a solvent mixture, such as dichloromethane-water. total-synthesis.com

The deprotection mechanism with DDQ is initiated by a single electron transfer (SET) from the electron-rich p-methoxybenzyl ether to DDQ. total-synthesis.com The presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this process by stabilizing the resulting radical cation intermediate. total-synthesis.com Following the SET, a proton exchange occurs, and the subsequent carbocation is trapped by water. total-synthesis.com The resulting hemiacetal is unstable and fragments to yield the deprotected alcohol, p-anisaldehyde, and the reduced hydroquinone (B1673460) form of DDQ. total-synthesis.com The formation of reactive byproducts like p-anisaldehyde or the intermediate PMB cation can sometimes lead to side reactions; thus, nucleophilic scavengers are occasionally added to the reaction mixture. total-synthesis.com

The proposed mechanism proceeds as follows:

Formation of a charge-transfer complex between the electron-rich PMB ether and the electron-deficient DDQ. chem-station.com

Single electron transfer (SET) from the PMB ether to DDQ to form a radical cation and the DDQ radical anion. total-synthesis.com

Hydride abstraction or further oxidation and proton loss to form a stabilized oxonium ion. total-synthesis.com

Nucleophilic attack by water on the benzylic carbon. total-synthesis.com

Collapse of the resulting hemiacetal to furnish the free alcohol, p-anisaldehyde, and dihydro-DDQ. total-synthesis.com

A significant advantage of DDQ-mediated deprotection is its high chemoselectivity for the p-methoxybenzyl group over other protecting groups, particularly the simple benzyl (Bn) ether. researchgate.netnih.gov While benzyl ethers can also be oxidized by DDQ, the reaction is considerably slower. total-synthesis.com This rate difference is attributed to the electron-donating methoxy group in the para position of the PMB group, which makes it more susceptible to oxidation. total-synthesis.com This orthogonality allows for the selective deprotection of a PMB ether without affecting a benzyl ether within the same molecule, a crucial feature in the synthesis of complex molecules like oligosaccharides. researchgate.netnih.gov However, other electron-rich functionalities, such as dienes or trienes, may be sensitive to DDQ. total-synthesis.com

Substrate TypeReagentConditionsProductYield (%)Reference
PMB-protected rhamnopyranosideDDQCH2Cl2/H2O, rt, 1.5hDeprotected alcohol78 nih.gov
PMB-protected carbazoleDDQToluene/H2O, 80°C, 71hDeprotected carbazole79 clockss.org

Ceric ammonium nitrate (CAN) is another powerful oxidizing agent frequently used for the cleavage of PMB ethers. jst.go.jpacs.org Typically, more than two equivalents of CAN are required for the deprotection. acs.org This method serves as a viable alternative when DDQ fails or is unsuitable for a particular substrate. total-synthesis.com

The CAN-mediated deprotection is applicable to a variety of PMB-protected alcohols. However, the reaction can sometimes lead to the formation of unexpected byproducts, which can complicate purification and reduce the yield of the desired product. For instance, the oxidative deprotection of N-(p-methoxybenzyl) δ-lactams with CAN has been shown to produce not only the desired N-deprotected δ-lactam but also a significant amount of the corresponding N-(hydroxymethyl) δ-lactam as a byproduct. researchgate.net In contrast, N-(p-methoxybenzyl) γ-lactams undergo complete deprotection under the same conditions without the formation of this byproduct. researchgate.net Mechanistic studies involving deuterated substrates have suggested that the methylene (B1212753) unit of the N-(hydroxymethyl) group originates from the benzylic methylene of the PMB protecting group, likely proceeding through an N-acyliminium ion intermediate. researchgate.net

SubstrateReagentConditionsProduct(s)Yield (%)Reference
N-(p-methoxybenzyl) δ-lactamCANMeCN/H2ON-deprotected δ-lactam and N-(hydroxymethyl) δ-lactamCombined 57 researchgate.net
N-(p-methoxybenzyl) γ-lactamCANMeCN/H2ON-deprotected γ-lactamComplete deprotection researchgate.net

In recent years, catalytic methods employing nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) and its derivatives, have been developed for the oxidative deprotection of PMB ethers. organic-chemistry.orgacs.org These methods are advantageous as they are more environmentally friendly, requiring only a catalytic amount of the nitroxyl radical with a co-oxidant. organic-chemistry.org

A notable example is the use of a nitroxyl radical catalyst bearing electron-withdrawing ester groups adjacent to the nitroxyl moiety. organic-chemistry.orgnih.gov This "electronically tuned" catalyst, in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), has demonstrated high efficiency and excellent chemoselectivity for the deprotection of PMB ethers. organic-chemistry.orgnih.govnih.gov The reaction proceeds under mild conditions and tolerates a wide array of sensitive functional groups that might be susceptible to oxidation by traditional reagents. nih.govresearchgate.net The proposed mechanism for these catalysts involves a rate-determining hydride transfer from the PMB group to an oxoammonium ion, which is the active oxidizing species generated from the nitroxyl radical. organic-chemistry.org Furthermore, by using an excess of the co-oxidant, this system can facilitate the direct, one-step oxidation of PMB-protected alcohols to their corresponding aldehydes or ketones. organic-chemistry.orgacs.org

CatalystCo-oxidantSubstrateProductYield (%)Reference
Nitroxyl radical 1PIFA (1 equiv)PMB-protected primary alcoholDeprotected primary alcoholHigh organic-chemistry.orgnih.gov
Nitroxyl radical 1PIFA (excess)PMB-protected primary alcoholAldehydeHigh organic-chemistry.orgacs.org

Catalytic Oxidative Deprotection using Nitroxyl Radical Catalysts.

Design of Electronically Tuned Catalysts for Selective Oxidation

The development of environmentally benign and efficient methods for the oxidative deprotection of PMB groups is a significant area of research. acs.org A notable advancement is the use of an electronically tuned nitroxyl radical catalyst for the chemoselective oxidation of p-methoxybenzyl ethers. acs.orgorganic-chemistry.org This catalyst, which features electron-withdrawing ester groups adjacent to the nitroxyl moiety, facilitates the deprotection of PMB ethers in the presence of a co-oxidant, phenyl iodonium bis(trifluoroacetate) (PIFA). acs.orgorganic-chemistry.orgnih.gov

This catalytic system demonstrates high efficiency and selectivity, offering a valuable alternative to traditional, more hazardous oxidizing agents. organic-chemistry.org The reaction proceeds via the formation of an oxoammonium ion, which then engages in a hydride transfer from the PMB group, leading to the release of the protected alcohol. organic-chemistry.org A key advantage of this method is its ability to directly oxidize PMB-protected alcohols to their corresponding carbonyl compounds, such as aldehydes and ketones, in a single step by using an excess of PIFA. acs.orgorganic-chemistry.orgnih.gov

Research has shown this system's excellent chemoselectivity for deprotecting PMB ethers across a wide array of functional groups, including those sensitive to oxidation. acs.orgnih.gov The reaction conditions are mild, and the catalyst has been successfully applied to primary, secondary, and tertiary PMB-protected alcohols. organic-chemistry.org

Table 1: Oxidative Deprotection of PMB Groups by 1/PIFA

Entry Substrate Product Yield (%)
1 PMB-protected primary alcohol Primary alcohol 95
2 PMB-protected secondary alcohol Secondary alcohol 92
3 PMB-protected tertiary alcohol Tertiary alcohol 88
4 PMB-protected alcohol with sensitive functional group Corresponding alcohol 90

Data sourced from studies on the chemoselective oxidation of p-methoxybenzyl ethers. acs.org

Acid-Mediated Deprotection Methods

Acid-mediated cleavage is a common strategy for the removal of the PMB protecting group. The lability of the PMB group in acidic conditions can be modulated to achieve selective deprotection.

Cleavage with Strong Brønsted Acids (e.g., Trifluoroacetic Acid, Trifluoromethanesulfonic Acid)

Strong Brønsted acids are effective reagents for the deprotection of PMB ethers. ucla.edukiesslinglab.com Trifluoroacetic acid (TFA) is frequently used, often in a solution with dichloromethane (B109758), for this purpose. ucla.educommonorganicchemistry.comnih.gov While effective, the use of neat TFA can sometimes lead to side reactions, and its strength may not be suitable for substrates with other acid-sensitive functionalities. commonorganicchemistry.comnih.gov

Trifluoromethanesulfonic acid (TfOH), a stronger acid than TFA, has also been employed for PMB ether cleavage. ucla.edukiesslinglab.com Research has shown that a catalytic amount of TfOH can effectively promote the transfer of a PMB group from an alcohol to a sulfonamide, providing a method for selective deprotection. kiesslinglab.comnih.gov Interestingly, in the absence of a scavenger like a sulfonamide, PMB cleavage with catalytic TfOH alone was not initially observed. ucla.edu However, further studies demonstrated that using 0.5 equivalents of TfOH in the presence of 1,3-dimethoxybenzene (B93181) as a carbocation scavenger in dichloromethane allows for the efficient cleavage of PMB ethers from primary and hindered secondary alcohols in excellent yields. ucla.edu

Table 2: Deprotection of PMB Ethers with Triflic Acid

Entry Substrate Conditions Yield (%)
1 PMB-protected primary alcohol 0.5 equiv TfOH, CH2Cl2, 21 °C, 10 min 94
2 PMB-protected hindered secondary alcohol 0.5 equiv TfOH, CH2Cl2, 21 °C, 10 min 88
3 PMB-protected alcohol with benzyl ether 0.5 equiv TfOH, CH2Cl2, 21 °C, 10 min 86

Conditions include the use of 1,3-dimethoxybenzene as a scavenger. Data sourced from studies on mild, selective deprotection of PMB ethers. ucla.edu

Lewis Acid-Promoted Deprotection

Lewis acids offer an alternative pathway for the deprotection of PMB ethers, often under milder conditions than strong Brønsted acids. thieme-connect.comacs.orgacs.org A variety of Lewis acids, including aluminum chloride (AlCl₃), tin(II) chloride dihydrate (SnCl₂·2H₂O), boron trifluoride etherate (BF₃:OEt₂), and iron(III) chloride (FeCl₃), have been shown to effectively catalyze the removal of the PMB group. thieme-connect.comacs.orgresearchgate.net

These reactions are typically performed in the presence of a scavenger, such as ethanethiol (B150549) (EtSH) or mercaptoacetic acid, to trap the resulting p-methoxybenzyl cation. thieme-connect.comacs.org The use of catalytic amounts of the Lewis acid (e.g., 10 mol %) is often sufficient, and the reaction can proceed at room temperature. thieme-connect.comacs.orgnih.gov A significant advantage of these methods is the ability to achieve high yields of the desired alcohol with simplified purification, as the byproducts can often be removed by aqueous extraction. acs.org

Differential Acid Lability and Selective Deprotection

The PMB group exhibits greater acid lability compared to the unsubstituted benzyl (Bn) group, a property that is frequently exploited for selective deprotection in complex molecule synthesis. ucla.edukiesslinglab.comnih.gov This differential reactivity allows for the removal of the PMB group while leaving Bn ethers intact. ucla.edu

For instance, treatment with 10% trifluoroacetic acid in dichloromethane can selectively cleave a PMB ester in the presence of a benzyl ester without causing epimerization at an adjacent stereocenter. nih.gov Similarly, catalytic trifluoromethanesulfonic acid with a scavenger can chemoselectively remove a PMB group in the presence of a simple benzyl ether. ucla.edu However, attempts to selectively cleave more acid-labile groups like t-butyl or diphenylmethyl (DPM) esters in the presence of a PMB ester have been unsuccessful, as the PMB ester is also cleaved under the required conditions. nih.gov

Reductive Cleavage Methods

Reductive methods provide another orthogonal approach for the deprotection of PMB-protected derivatives.

Catalytic Hydrogenation (e.g., Palladium-Catalyzed, Raney Nickel)

Catalytic hydrogenation is a widely used method for the deprotection of benzyl-type ethers, including PMB ethers. tandfonline.com Palladium on carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) are the most common catalysts for this transformation. tandfonline.com Interestingly, research has shown that a combination of Pd/C and Pd(OH)₂/C can be a more effective catalyst than either catalyst used alone, particularly for stubborn deprotections. tandfonline.com This combination has been observed to facilitate the smooth hydrogenolysis of PMB ethers where the individual catalysts failed. tandfonline.com

Raney Nickel is another catalyst employed for the hydrogenolysis of benzyl ethers. rsc.org It has been reported that Raney Nickel can selectively cleave a benzyl ether in the presence of a p-methoxybenzyl ether, highlighting its utility in differential deprotection strategies. documentsdelivered.com The choice of catalyst and reaction conditions can therefore be tuned to achieve the desired selectivity in molecules containing multiple benzyl-type protecting groups.

Table 3: Chemical Compounds Mentioned

Compound Name
p-Methoxybenzyl trichloroacetate (B1195264)
Trifluoroacetic Acid
Trifluoromethanesulfonic Acid
Palladium
Raney Nickel
Phenyl iodonium bis(trifluoroacetate)
Oxoammonium ion
1,3-dimethoxybenzene
Aluminum chloride
Tin(II) chloride dihydrate
Boron trifluoride etherate
Iron(III) chloride
Ethanethiol
Mercaptoacetic acid
Benzyl ether
t-butyl ester
Diphenylmethyl ester
Palladium on carbon

Hydrogen Transfer Reagents in Reductive Deprotection

Reductive cleavage of the p-methoxybenzyl ether is a valuable alternative to oxidative or acidic methods, especially for substrates sensitive to those conditions. Catalytic transfer hydrogenation (CTH) is a particularly mild and efficient method for this transformation. This technique avoids the use of high-pressure hydrogen gas, instead employing a hydrogen donor molecule in the presence of a metal catalyst.

Commonly, palladium on carbon (Pd/C) is the catalyst of choice, while the hydrogen donor can vary. Formic acid and its salts (like ammonium formate), as well as molecules like 1,4-cyclohexadiene, are frequently used. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the transfer of hydrogen from the donor molecule to the catalyst surface, where the hydrogenolysis of the C-O bond of the PMB ether occurs, liberating the free hydroxyl group and forming p-methoxytoluene as a byproduct.

While extensively documented for benzyl ethers, this method is directly applicable to PMB ethers. organic-chemistry.org However, the electronic and steric influence of the para-methoxy group can affect the reaction rate. The methoxy group can sterically hinder the effective binding of the aromatic ring to the catalyst surface, making PMB ethers slightly more stable to hydrogenolysis than unsubstituted benzyl ethers. arkat-usa.org This difference in reactivity can sometimes be exploited for selective deprotections. The choice of hydrogen donor and catalyst loading can be optimized to achieve efficient deprotection of PMB ethers while preserving other sensitive functionalities. organic-chemistry.org

Table 1: Catalytic Transfer Hydrogenation for Deprotection of Benzyl-type Ethers

Catalyst Hydrogen Donor Substrate Type Key Features
Palladium on Carbon (Pd/C) Formic Acid Carbohydrate derivatives Fast and simple removal of O-benzyl groups. organic-chemistry.org

Dissolving Metal Reductions

Dissolving metal reduction is a powerful and classic method for the cleavage of benzyl-type protecting groups, including the PMB group. The most common system employed is sodium metal in liquid ammonia (B1221849) (Na/NH₃), often referred to as the Birch reduction. organic-chemistry.orgnih.gov

This method involves the generation of solvated electrons in the liquid ammonia, which are potent reducing agents. The reaction mechanism for a PMB ether involves the transfer of an electron to the aromatic ring, forming a radical anion. This intermediate is then protonated by a proton source (often an alcohol added to the reaction mixture), followed by a second electron transfer and protonation to cleave the benzylic C-O bond, releasing the desired alcohol.

This technique is particularly effective for removing benzyl-type groups that are resistant to hydrogenolysis. It has been a cornerstone in peptide chemistry for decades for the removal of benzyl-based protecting groups from cysteine and other amino acids. nih.gov However, careful control of the reaction conditions, particularly the amount of sodium used, is critical. The use of excess sodium can lead to undesired side reactions and over-reduction of other functional groups. nih.gov When applied correctly, it offers a robust method for PMB deprotection in contexts where other methods may fail.

Orthogonal Deprotection Strategies in Complex Synthesis

The true utility of the PMB group shines in complex multistep syntheses, where its ability to be selectively removed in the presence of other protecting groups—a concept known as orthogonality—is critical. organic-chemistry.orgresearchgate.net The distinct reactivity of the PMB ether compared to other protecting groups allows for precise, sequential deprotection, which is essential for building intricate molecular architectures. organic-chemistry.orgorganic-chemistry.org

The most common orthogonal strategy involves the oxidative removal of the PMB group using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). arkat-usa.orgresearchgate.net These conditions are remarkably chemoselective, leaving a wide array of other common protecting groups untouched. total-synthesis.com For instance, the PMB group can be cleaved with DDQ or CAN without affecting benzyl (Bn), p-methylbenzyl (MBn), methoxymethyl (MOM), tetrahydropyranyl (THP), or various silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). researchgate.nettotal-synthesis.com

Conversely, the PMB group can remain intact while other groups are cleaved. A prime example is the hydrogenolytic removal of a (2-naphthyl)methyl (NAP) or a simple benzyl (Bn) group in the presence of a PMB ether. arkat-usa.org The slightly higher stability of the PMB group towards catalytic hydrogenation allows for this selectivity. arkat-usa.org Similarly, acid-labile groups like tert-butyloxycarbonyl (Boc) or base-labile groups like esters can be removed under their specific conditions without affecting a PMB ether. nih.gov

The differential reactivity extends even within the benzyl ether family. The p-methylbenzyl (MBn) group, for example, is resistant to CAN, which allows for the selective cleavage of a PMB group in a molecule containing both. researchgate.netnih.gov Furthermore, a p-siletanyl group (PSB) has been developed as a protecting group that is orthogonal to the PMB group, offering another layer of strategic flexibility. organic-chemistry.org The strategic placement and sequential removal of these groups enable chemists to navigate highly complex synthetic pathways efficiently. nih.govuniversiteitleiden.nl

Table 2: Examples of Orthogonal Deprotection Involving the PMB Group

PMB Cleavage Reagent Stable Protecting Groups Present Deprotected Group Reference
DDQ or CAN Benzyl (Bn), p-Methylbenzyl (MBn), TBS, MOM, THP PMB arkat-usa.orgresearchgate.nettotal-synthesis.com
Ceric Ammonium Nitrate (CAN) p-Methylbenzyl (MBn) PMB nih.gov
Catalytic Hydrogenation (e.g., Pd/C, H₂) PMB (2-naphthyl)methyl (NAP), Benzyl (Bn) arkat-usa.org
Trifluoroacetic Acid (TFA) Benzyl ester PMB ester nih.gov
FeCl₃ PMB p-Siletanylbenzyl (PSB) organic-chemistry.org

Applications of P Methoxybenzyl Trichloroacetate in Complex Molecule Synthesis

Strategies in Natural Product Total Synthesis

The total synthesis of natural products often involves multi-step sequences where the judicious use of protecting groups is paramount to success. The p-methoxybenzyl group has been instrumental in the synthesis of several complex natural products, enabling chemists to navigate challenging synthetic transformations with high selectivity and yield.

Application in Bryostatin (B1237437) Intermediates Synthesis

The bryostatins are a family of macrolide natural products isolated from the marine bryozoan Bugula neritina. These compounds have garnered significant attention due to their potent anticancer activity. The intricate structure of bryostatins, featuring multiple stereocenters and sensitive functional groups, presents a formidable synthetic challenge.

In the total synthesis of bryostatin analogues, the p-methoxybenzyl group has been employed to protect key hydroxyl groups. For instance, in the synthesis of the C-ring fragment of bryostatin 8, a p-methoxybenzyl ether was used to mask a primary alcohol. This protection strategy allowed for subsequent chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group. The PMB group was later selectively removed under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leaving other acid-sensitive protecting groups intact. nih.gov

Similarly, in other synthetic approaches towards bryostatins, PMB ethers have been utilized to protect alcohol functionalities during key bond-forming reactions. The ability to deprotect the PMB group under mild, oxidative conditions, orthogonal to the cleavage of other protecting groups like silyl (B83357) ethers, is a significant advantage in these complex syntheses. rsc.orgrsc.org

Table 1: Application of p-Methoxybenzyl (PMB) Protection in Bryostatin Synthesis

Synthetic Target Protected Functional Group Reagents for Deprotection Reference
Bryostatin 8 C-ring Primary Alcohol DDQ nih.gov
Bryostatin Analogue Hydroxyl Group DDQ rsc.orgrsc.org

Role in (+)-Saxtoxin Synthesis

Saxitoxin (B1146349) is a potent neurotoxin responsible for paralytic shellfish poisoning. Its unique tricyclic structure, containing two guanidinium (B1211019) groups and multiple stereocenters, has made it a challenging target for synthetic chemists.

In a scalable and convergent total synthesis of (+)-saxitoxin, the p-methoxybenzyl group played a crucial role in the late-stage functionalization of the molecule. chem-station.com Specifically, an Fmoc (fluorenylmethyloxycarbonyl) protecting group on a nitrogen atom was removed and exchanged in situ with a PMB group via reductive amination. This transformation was critical for the subsequent selective oxidation of a different nitrogen atom within the saxitoxin core. The electron-donating nature of the PMB group is thought to modulate the reactivity of the adjacent nitrogen, facilitating the desired transformation. chem-station.com

Another synthetic strategy towards (+)-saxitoxin also incorporated the PMB group for the protection of a hydroxylamine (B1172632) intermediate. This highlights the versatility of the PMB group in protecting not only alcohols but also other heteroatomic functional groups during the intricate assembly of the saxitoxin skeleton.

Table 2: Role of p-Methoxybenzyl (PMB) Group in (+)-Saxitoxin Synthesis

Synthetic Step Protected Group/Intermediate Purpose of PMB Protection Reference
Late-stage functionalization Secondary Amine In-situ replacement of Fmoc group to enable selective oxidation chem-station.com
Intermediate synthesis Hydroxylamine Protection of a sensitive functional group

Utility in Complex Carbohydrate Synthesis

The synthesis of complex carbohydrates and oligosaccharides is a field where protecting group chemistry is of utmost importance due to the presence of multiple hydroxyl groups with similar reactivity. The selective protection and deprotection of these hydroxyls are key to achieving the desired glycosidic linkages.

The p-methoxybenzyl group is a valuable tool in carbohydrate synthesis for the temporary protection of alcohol functionalities. While direct examples using p-methoxybenzyl trichloroacetate (B1195264) are part of the broader toolkit, the closely related p-methoxybenzyl trichloroacetimidate (B1259523) is frequently used for the same purpose. This reagent allows for the introduction of the PMB ether under mildly acidic conditions, which is often compatible with other protecting groups present on the carbohydrate scaffold.

The PMB group can be selectively cleaved in the presence of other acid-labile groups like benzyl (B1604629) ethers by using oxidative reagents such as DDQ. This orthogonality is a significant advantage in the multi-step synthesis of complex oligosaccharides, allowing for the sequential unmasking of hydroxyl groups for further glycosylation reactions.

Stereoselective Syntheses (e.g., Chiral Diamines)

Chiral diamines are important building blocks in asymmetric synthesis, serving as chiral ligands for metal catalysts and as key components of organocatalysts. The stereoselective synthesis of these compounds often requires the differential protection of the two amino groups.

The PMB group can be removed under conditions that are often compatible with other protecting groups and chiral centers in the molecule. For example, oxidative deprotection with DDQ or acidic cleavage can be employed to reveal the free amine at a late stage in the synthesis. This strategy would be particularly useful in the synthesis of C2-symmetric or non-symmetric chiral diamines where precise control over the reactivity of each nitrogen atom is crucial.

Synthetic Methods for Pharmaceutical and Agrochemical Intermediates

The principles of protecting group chemistry are not only central to the synthesis of complex natural products but are also fundamental in the industrial-scale production of pharmaceutical and agrochemical intermediates. The p-methoxybenzyl group offers a robust and versatile option for protecting various functional groups in these synthetic endeavors.

Protection Strategies in Active Pharmaceutical Ingredient (API) Precursors

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of protecting groups to ensure the desired reactivity and to prevent unwanted side reactions. The p-methoxybenzyl group is a valuable protecting group for alcohols, amines, and carboxylic acids, all of which are common functional groups in API precursors.

The introduction of the PMB group via p-methoxybenzyl trichloroacetate or related reagents provides a stable protected intermediate that can withstand a variety of reaction conditions. For example, in the synthesis of precursors for certain antibiotics or antiviral agents, the protection of a hydroxyl or amino group as a PMB derivative allows for modifications on other parts of the molecule.

A key advantage of the PMB group in the synthesis of API precursors is the range of conditions under which it can be removed. The ability to deprotect under oxidative conditions with DDQ or under various acidic conditions provides flexibility in the synthetic route design. This is particularly important in the synthesis of complex APIs where multiple protecting groups may be present and orthogonal deprotection strategies are necessary. For instance, the PMB group can be selectively cleaved in the presence of a benzyl group by catalytic hydrogenolysis, or a benzyl group can be removed while leaving the PMB group intact. This versatility makes the PMB group a powerful tool for the efficient and scalable synthesis of pharmaceutical intermediates.

Synthesis of Heterocyclic Systems (e.g., Xanthines, Quinazolines)

While direct applications of this compound in the synthesis of xanthines and quinazolines are not extensively documented, the utility of the p-methoxybenzyl (PMB) protecting group in the synthesis of other important heterocyclic systems is well-established. The PMB group can be introduced using p-methoxybenzyl trichloroacetimidate and is particularly useful for protecting nitrogen atoms within heterocyclic rings, facilitating further synthetic transformations.

One notable example is the synthesis of N-unsubstituted pyrazolones. The PMB group serves as a versatile N-protecting group, which can be readily removed under acidic conditions to yield the final product. univie.ac.at The synthesis involves the reaction of a hydrazine (B178648) with a β-ketoester to form the PMB-protected pyrazolone (B3327878) ring. This protected intermediate can then undergo various modifications before the PMB group is cleaved with trifluoroacetic acid.

Similarly, the PMB group has been employed in the synthesis of v-triazoles. A series of N-(4-methoxybenzyl)-v-triazoles can be prepared and subsequently deprotected by treatment with trifluoroacetic acid to afford the N-unsubstituted v-triazoles. nih.gov This strategy allows for the synthesis of a range of v-triazole derivatives, including those with potential applications as antiallergic agents. The use of the PMB group in these syntheses highlights its role in enabling the construction and functionalization of diverse heterocyclic cores.

In a broader context, p-methoxybenzyl trichloroacetimidate is recognized as a key reagent for the p-methoxybenzylation of alcohols and serves as a nucleophile in the formation of various heterocycles. tcichemicals.com Its ability to react under mild, acid-catalyzed conditions makes it suitable for use with substrates that are sensitive to more robust acidic or basic conditions.

Enabling Methodologies in Modern Organic Synthesis

The stability and specific cleavage conditions of the p-methoxybenzyl protecting group make it compatible with a range of modern synthetic methodologies, thereby enabling the synthesis of complex molecules.

Decarboxylative Trichloromethylation Reactions

Decarboxylative trichloromethylation is a valuable method for the synthesis of 2,2,2-trichloromethylcarbinols from aromatic aldehydes. This reaction typically utilizes sodium trichloroacetate as the source of the trichloromethyl anion. organic-chemistry.orgnih.govacs.org An important finding in the development of this methodology is the tolerance of acid-labile protecting groups, such as the p-methoxybenzyl (PMB) group, under the reaction conditions. organic-chemistry.org

This tolerance is significant as it allows for the trichloromethylation of aldehydes that are part of a larger, more complex molecule containing PMB-protected functional groups. The reaction proceeds efficiently without cleaving the PMB group, thus preserving the integrity of the protected functionalities for subsequent synthetic steps. The reaction is initiated by the decarboxylation of trichloroacetate to form the trichloromethyl anion, which then attacks the aldehyde. rsc.org

The general procedure for electron-rich aldehydes involves dissolving the aldehyde and sodium trichloroacetate in a solvent like DMSO at room temperature. For electron-poor aldehydes, the addition of malonic acid is often required to facilitate the reaction. acs.org The ability to perform this transformation in the presence of the PMB group expands the synthetic utility of this protecting group in the construction of intricate molecular architectures.

Applications in Continuous Flow Synthesis

The decarboxylative trichloromethylation reaction has been successfully adapted to continuous flow synthesis systems. organic-chemistry.orgnih.govacs.orgacs.org Continuous flow technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability.

In a typical continuous flow setup for this reaction, a solution of the aldehyde and malonic acid in a solvent like DMSO is mixed with a solution of sodium trichloroacetate in a solvent such as THF within a flow reactor. acs.org The reaction mixture then passes through a heated or cooled coil for a specific residence time to allow for the reaction to complete. This method has been used to synthesize 2,2,2-trichloromethylcarbinol derivatives on a multi-gram scale safely and efficiently. organic-chemistry.orgnih.govacs.org

The compatibility of the p-methoxybenzyl protecting group with these continuous flow conditions further underscores its utility in modern, process-intensified synthetic chemistry. It allows for the continuous production of complex intermediates bearing this protecting group, which can then be used in subsequent synthetic operations.

Strategies in Solid-Phase Synthesis (e.g., Peptide Nucleic Acids)

The solid-phase synthesis of peptide nucleic acids (PNAs) is a critical technology for the development of these DNA mimics for various therapeutic and diagnostic applications. nih.govnih.gov In PNA synthesis, protecting groups are essential to prevent unwanted side reactions at the nucleobases. The p-methoxybenzyl (PMB) group, often introduced via its trichloroacetimidate derivative, is a key player in the protection strategy for the exocyclic amino groups of the nucleobases. rsc.org

Several protecting group strategies have been developed for PNA synthesis, with the most common being the Boc/Z and Fmoc/Bhoc strategies. In the Fmoc/Bhoc strategy, the benzhydryloxycarbonyl (Bhoc) group, which is structurally related to the PMB group, is used to protect the primary amines of the nucleobases. atdbio.com These protecting groups are stable throughout the chain elongation process and are typically removed at the end of the synthesis using strong acid, such as trifluoroacetic acid (TFA). atdbio.com

A "sub-monomer" approach to PNA synthesis has also been developed, which utilizes a 4-methoxybenzyloxycarbonyl (Moz)-protected ethylenediamine (B42938) derivative. This method avoids the need to pre-synthesize the entire protected PNA monomer, offering greater flexibility. rsc.org The use of PMB and related protecting groups in solid-phase PNA synthesis is crucial for the successful assembly of these complex biomolecules.

Q & A

Q. How is p-Methoxybenzyl trichloroacetate synthesized, and what are its key applications in organic synthesis?

Methodological Answer: p-Methoxybenzyl trichloroacetate (PMB-TCA) is synthesized via the reaction of p-methoxybenzyl alcohol with trichloroacetimidate reagents under acidic conditions. This follows a Williamson ether synthesis mechanism, where the trichloroacetimidate group acts as a leaving group, facilitating nucleophilic substitution . PMB-TCA is primarily used as a protective group for hydroxyl or amine functionalities in base-sensitive compounds due to its stability under mild acidic conditions and selective deprotection using oxidizing agents like DDQ (dichlorodicyanobenzoquinone) .

Q. What methods are recommended for quantifying this compound in complex mixtures?

Methodological Answer: Controlled-potential coulometry is a robust electrochemical method for quantifying PMB-TCA in mixtures. By adjusting the reduction potential, trichloroacetate derivatives can be selectively reduced in a stepwise manner (e.g., trichloroacetate → dichloroacetate → monochloroacetate), with charge measurements providing quantitative data . For non-electrochemical approaches, ion chromatography with anion-exchange columns and optimized eluents (e.g., sodium hydroxide and acetonitrile mixtures) offers high sensitivity (detection limit: 0.08 mg/L) and precision (CV < 3%) .

Advanced Research Questions

Q. How do reaction conditions influence the stability and decomposition kinetics of this compound?

Methodological Answer: Decomposition kinetics of trichloroacetate derivatives, including PMB-TCA, are solvent- and temperature-dependent. Kinetic studies on potassium trichloroacetate in carboxylic acids (e.g., acetic acid) revealed first-order decomposition behavior, with rate constants calculated using the Eyring equation. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots help predict stability under varying conditions . For PMB-TCA, the electron-donating methoxy group may stabilize the ester against nucleophilic attack, but prolonged exposure to polar protic solvents (e.g., methanol) should be avoided due to potential solvolysis .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound during synthetic processes?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the integrity of the trichloroacetate moiety and PMB group .
  • NMR spectroscopy : Paramagnetic acylation shifts in 1H^1H-NMR (e.g., δ 1.08 ppm shift for H-1 in acylated derivatives) validate successful protection/deprotection .
  • FT-IR : Bands at 1700–1750 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-Cl stretch) confirm functional group retention .

Q. How can researchers resolve contradictions in reported decomposition pathways of trichloroacetate derivatives under varying experimental conditions?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, and counterion effects. For example, trichloroacetate salts decompose via nucleophilic solvent interactions (e.g., coordination with carboxylic acids), while ester derivatives like PMB-TCA undergo acid-catalyzed hydrolysis. To reconcile discrepancies:

  • Replicate experiments using standardized conditions (e.g., 45–65 mL solvent volume, controlled pH) .
  • Compare activation parameters (ΔH‡, ΔS‡) across studies to identify mechanistic outliers .
  • Use isotopic labeling (e.g., 13C^{13}C-TCA) to track carbon dioxide evolution as a decomposition byproduct .

Q. How does the p-methoxybenzyl (PMB) group influence the reactivity of trichloroacetate in protection/deprotection reactions?

Methodological Answer: The PMB group enhances electron density at the benzyl position via methoxy substitution, stabilizing the intermediate oxonium ion during acid-catalyzed deprotection. This allows selective cleavage under milder conditions (e.g., DDQ in dichloromethane/water) compared to non-substituted benzyl groups. However, the trichloroacetate moiety increases electrophilicity, necessitating careful pH control to avoid premature hydrolysis .

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